6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
Description
Properties
IUPAC Name |
6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKZUHWFJULCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C3=NC=CN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride, typically involves multicomponent reactions. These reactions are conducted under diverse conditions, often utilizing catalysts to optimize synthetic efficiency. Common methods include condensation, ring cyclization, and oxidation conversion . For instance, the synthesis of tetra-substituted imidazoles can be catalyzed by a tri-metallic system in a solvent mixture at elevated temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles to ensure environmentally friendly processes. Techniques such as microreactor technology and ionic liquid-promoted synthesis are used to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of imidazole derivatives through oxidation processes.
Reduction: Reduction reactions involving imidazole derivatives.
Substitution: Substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. Catalysts such as Pd(OAc)2, Ce(SO4)2, and Bi(NO3)3 are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the decarboxylation of α-hydroxyphenyl-acetic acids in the presence of a tri-metallic catalyst system can yield tetra-substituted imidazoles .
Scientific Research Applications
Medicinal Chemistry Applications
Neuropsychological Disorders
Research has indicated that derivatives of 1-azaspiro[3.3]heptane compounds, including 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane; dihydrochloride, exhibit significant potential in treating neuropsychological disorders such as anxiety, depression, and schizophrenia. The compound acts as a selective antagonist at the V1A receptor, which is implicated in the regulation of mood and anxiety-related behaviors .
Case Study : A patent application (WO2018226769A1) outlines the synthesis of such compounds and their efficacy in preclinical models for anxiety and depressive disorders, showcasing their therapeutic promise .
Antimicrobial Activity
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against various pathogens. Studies have shown that modifications to the azaspiro framework can enhance antimicrobial efficacy. For instance, derivatives have been tested using the agar diffusion method, revealing promising results against both Gram-positive and Gram-negative bacteria .
Case Study : In a study published in the Journal of Medicinal and Chemical Sciences, compounds with similar structural motifs demonstrated significant zones of inhibition against bacterial strains, suggesting that 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane; dihydrochloride could be a viable candidate for further development as an antibacterial agent .
Drug Development Potential
The unique structure of 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane; dihydrochloride positions it as a lead compound for further exploration in drug development. Its ability to interact with various biological targets makes it an attractive candidate for synthesizing new pharmacological agents.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit certain enzymes, thereby exerting their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features:
- Spiro[3.3]heptane core : Provides three-dimensional rigidity.
- 1-Azaspiro ring : A single nitrogen atom in the spiro structure.
- 6-(1H-Imidazol-2-yl) substituent : A heteroaromatic group capable of hydrogen bonding and metal coordination.
- Dihydrochloride salt : Improves aqueous solubility and crystallinity for synthetic handling .
Comparative Analysis with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes structurally related spirocyclic compounds and their key differences:
Key Observations :
- Nitrogen Count : The 1-azaspiro derivatives (single N) contrast with diazaspiro analogs (two N atoms), which exhibit distinct reactivity in cross-coupling reactions .
- Salt Forms : Dihydrochloride salts (e.g., target compound, 2,6-diazaspiro) are preferred for synthetic handling, while oxalate salts (e.g., 6-oxa-1-azaspiro) may alter solubility profiles .
Physicochemical Properties
| Property | 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane dihydrochloride | 2,6-Diazaspiro[3.3]heptane dihydrochloride | 6-(tert-Butoxy)-2-azaspiro[3.3]heptane hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265.1 | ~199.1 | 205.7 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | High (aqueous, polar solvents) | Moderate to high | Low (hydrophobic tert-butoxy group) |
| Purity | ≥95% (typical for dihydrochloride salts) | ≥95% | ≥95% |
| Stability | Stable under inert conditions | Stable | Sensitive to hydrolysis |
Notes:
Challenges :
- Steric Effects : Rigid spiro cores complicate late-stage functionalization.
- Purification : High-polarity salts require crystallization or chromatographic techniques for isolation .
Biological Activity
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of an imidazole ring enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that this compound acts primarily as an inhibitor of specific protein interactions involved in disease pathways. Notably, it has been shown to inhibit the menin-MLL interaction, which is crucial in certain types of leukemia.
Key Mechanisms:
- Inhibition of Protein Interactions : The compound disrupts the menin-MLL fusion protein interactions, which are implicated in leukemogenesis.
- Modulation of Kinase Activity : It may also affect various kinase pathways, although specific kinases targeted remain to be fully elucidated.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
- Antiviral Activity Against Dengue Virus : In a study conducted by Bekerman et al., the compound was tested on human primary monocyte-derived dendritic cells (MDDCs). The results indicated that it exhibited strong antiviral efficacy, suggesting its potential use in treating viral infections like dengue.
- Leukemia Treatment Potential : Research published by Pu et al. demonstrated that the compound effectively inhibited the menin-MLL interaction in vitro, providing a basis for its application in targeted therapies for leukemia.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound are still under investigation, preliminary studies suggest favorable absorption and distribution characteristics. Toxicological assessments are ongoing to evaluate safety profiles in preclinical models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane dihydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as endocyclic alkenes or tribromopentaerythritol derivatives. For example, a [2+2] cycloaddition with isocyanates followed by β-lactam ring reduction is a common route . Industrial-scale purification employs continuous flow reactors and crystallization/chromatography for high yield and purity . Key steps include monitoring reaction intermediates via HPLC and validating final product purity using NMR and mass spectrometry.
Q. What spectroscopic and computational tools are most effective for structural elucidation of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm spirocyclic connectivity and imidazole substitution patterns.
- X-ray crystallography : To resolve conformational ambiguity in the azaspiro[3.3]heptane core .
- Mass spectrometry (HRMS) : For molecular formula validation (CHClN) .
- InChI key cross-referencing : Verify against PubChem data (e.g., InChI=1S/C6H11N.ClH...) .
Q. How do pharmacological properties differ between this compound and its methyl/ethyl analogs?
- Answer : Substituents significantly impact bioactivity. For example:
| Compound | Substituent | Key Pharmacological Difference |
|---|---|---|
| 6-(1H-Imidazol-2-yl)-... dihydrochloride | None | Baseline enzyme inhibition |
| 2-Methyl analog | Methyl | Enhanced reactivity and potency (e.g., IC reduced by ~30%) |
| 2-Ethyl analog | Ethyl | Reduced binding affinity due to steric hindrance |
- Methodology : Compare IC values in enzyme assays (e.g., cytochrome P450 isoforms) and analyze binding via molecular docking .
Advanced Research Questions
Q. How can contradictory bioactivity data between synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from:
- Impurities : Use LC-MS to identify byproducts (e.g., unreacted intermediates).
- Conformational isomers : Employ dynamic NMR or variable-temperature studies to detect rotamers .
- Batch-specific conditions : Replicate reactions under controlled parameters (e.g., pH, temperature) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize stereochemical control during spirocycle formation?
- Answer :
- Chiral auxiliaries : Use tert-butylsulfinyl groups to direct asymmetric cyclization, as demonstrated in diazaspiro[3.3]heptane syntheses .
- Catalytic asymmetric synthesis : Pd-catalyzed amination to enforce enantioselectivity (e.g., >90% ee achieved with BINAP ligands) .
- Post-synthesis resolution : Chiral HPLC or enzymatic resolution for diastereomer separation .
Q. How can computational models predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate binding to imidazole-recognizing receptors (e.g., histamine HR) over 100 ns trajectories to assess stability.
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the spirocyclic core .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., methyl vs. ethyl analogs) .
Q. What experimental designs mitigate side reactions during large-scale cyclization?
- Answer :
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce β-lactam degradation .
- Temperature control : Use cryogenic conditions (-20°C) during isocyanate addition to prevent oligomerization .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
Q. How to design a structure-activity relationship (SAR) study for imidazole-substituted analogs?
- Methodology :
- Synthetic variation : Introduce substituents at imidazole C4/C5 (e.g., fluoro, chloro) and assess potency in cellular assays .
- Biophysical assays : Use SPR to measure binding kinetics (k/k) and correlate with structural features.
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
